4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293963
InChI: InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3/b9-6-
SMILES: COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Molecular Formula: C11H9NO6
Molecular Weight: 251.19 g/mol

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester

CAS No.:

Cat. No.: VC13293963

Molecular Formula: C11H9NO6

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester -

Specification

Molecular Formula C11H9NO6
Molecular Weight 251.19 g/mol
IUPAC Name methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3/b9-6-
Standard InChI Key NCGPYGZQDNIHJP-TWGQIWQCSA-N
Isomeric SMILES COC(=O)C(=O)/C=C(/C1=CC(=CC=C1)[N+](=O)[O-])\O
SMILES COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Canonical SMILES COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester (CAS: 151646-59-2) is a methyl ester derivative of the parent carboxylic acid, 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid. Its molecular formula is C₁₁H₉NO₆, with a molar mass of 251.19 g/mol . The compound features a nitrophenyl group at the 4-position, a hydroxyl group, and a conjugated keto-enol system, which contributes to its reactivity and potential applications in organic synthesis.

Structural Analysis

The compound’s IUPAC name is methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, reflecting its stereochemistry and functional groups . Key structural attributes include:

  • A nitro group (-NO₂) at the 3-position of the phenyl ring, which enhances electrophilic properties.

  • A methyl ester group (-COOCH₃) at the 1-position, influencing solubility and reactivity.

  • A keto-enol tautomeric system at the 2-oxo-but-3-enoate moiety, enabling participation in conjugate addition reactions .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₆
Molar Mass251.19 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar organic solvents
Hazard ClassificationXi (Irritant)

Synthesis and Preparation

The synthesis of this compound typically involves esterification of the parent carboxylic acid. A reported method utilizes 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid reacted with methanol in the presence of acid catalysts or enzymatic agents .

Key Synthetic Steps

  • Esterification:

    • The parent acid is treated with methyl iodide (CH₃I) in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base .

    • Reaction conditions: 50°C for 30 minutes, yielding 98% pure product .

    • Equation:

      Acid+CH3IK2CO3,DMFMethyl Ester+HI\text{Acid} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl Ester} + \text{HI}
  • Purification:

    • The crude product is precipitated in water, filtered, and dried under vacuum .

Table 2: Synthesis Conditions and Yields

ReactantCatalyst/SolventTemperatureTimeYieldSource
Parent Acid + CH₃IK₂CO₃ / DMF50°C30 min98%

Reactivity and Functional Group Transformations

The compound’s functional groups enable diverse reactivity:

  • Nitro Group: Participates in reduction reactions to form amines, useful in pharmaceutical intermediates.

  • Keto-Enol System: Undergoes conjugate additions with nucleophiles (e.g., amines, thiols) .

  • Ester Group: Hydrolyzable to the carboxylic acid under acidic or basic conditions .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Quinoxaline Derivatives: Via condensation with o-phenylenediamine, yielding dihydroquinoxalin-2(1H)-ones with bioactive potential .

  • Pyrazole Analogs: Reaction with hydrazines produces pyrazole rings, common in drug scaffolds .

Materials Science

  • Polymer Synthesis: The nitro and ester groups facilitate cross-linking in epoxy resins.

  • Coordination Chemistry: The keto-enol system can chelate metal ions, useful in catalysis.

Comparison with Related Compounds

Table 3: Structurally Similar Compounds

Compound NameMolecular FormulaKey Differences
2-(4-Hydroxy-3-nitrophenyl)acetic acidC₈H₇NO₅Carboxylic acid instead of ester
Methyl 2-(4-methoxy-3-nitrophenyl)acetateC₁₀H₁₁NO₅Methoxy substitution
4-HydroxycoumarinC₉H₆O₃Lacks nitro group

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